molecular formula C12H10N4 B1350452 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 174713-63-4

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1350452
CAS No.: 174713-63-4
M. Wt: 210.23 g/mol
InChI Key: GFHKPJCWBZMRSN-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a phenyl group at the 4-position and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine core makes this compound particularly interesting for various scientific applications .

Biochemical Analysis

Biochemical Properties

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and cellular processes, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, this compound can affect cellular responses to external stimuli and contribute to the regulation of cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its precise role in cellular processes and optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions with target proteins, while the amine group allows for further functionalization and derivatization .

Properties

IUPAC Name

4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHKPJCWBZMRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377338
Record name 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174713-63-4
Record name 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174713-63-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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